Cas no 2680869-07-0 (5-Acetamido-3-ethylthiophene-2-carboxylic acid)

5-Acetamido-3-ethylthiophene-2-carboxylic acid is a specialized heterocyclic compound featuring a thiophene backbone substituted with an acetamido group at the 5-position and an ethyl group at the 3-position, terminating in a carboxylic acid functionality. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The acetamido and carboxylic acid groups enhance reactivity, enabling selective modifications for targeted molecular designs. Its well-defined purity and stability under standard conditions make it suitable for research and industrial use. The compound’s balanced polarity and functional group compatibility facilitate its incorporation into complex organic frameworks, supporting advancements in medicinal chemistry and material science.
5-Acetamido-3-ethylthiophene-2-carboxylic acid structure
2680869-07-0 structure
Product name:5-Acetamido-3-ethylthiophene-2-carboxylic acid
CAS No:2680869-07-0
MF:C9H11NO3S
MW:213.253541231155
CID:5605367
PubChem ID:165908199

5-Acetamido-3-ethylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-acetamido-3-ethylthiophene-2-carboxylic acid
    • EN300-28273340
    • 2680869-07-0
    • 5-Acetamido-3-ethylthiophene-2-carboxylic acid
    • Inchi: 1S/C9H11NO3S/c1-3-6-4-7(10-5(2)11)14-8(6)9(12)13/h4H,3H2,1-2H3,(H,10,11)(H,12,13)
    • InChI Key: OWCIXTSRWVKWAL-UHFFFAOYSA-N
    • SMILES: S1C(=CC(=C1C(=O)O)CC)NC(C)=O

Computed Properties

  • Exact Mass: 213.04596439g/mol
  • Monoisotopic Mass: 213.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 94.6Ų

5-Acetamido-3-ethylthiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28273340-1.0g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0 95.0%
1.0g
$628.0 2025-03-19
Enamine
EN300-28273340-10.0g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0 95.0%
10.0g
$2701.0 2025-03-19
Enamine
EN300-28273340-0.05g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-28273340-5g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0
5g
$1821.0 2023-08-31
Enamine
EN300-28273340-10g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0
10g
$2701.0 2023-08-31
Enamine
EN300-28273340-1g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0
1g
$628.0 2023-08-31
Enamine
EN300-28273340-0.25g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0 95.0%
0.25g
$579.0 2025-03-19
Enamine
EN300-28273340-0.1g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0 95.0%
0.1g
$553.0 2025-03-19
Enamine
EN300-28273340-5.0g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0 95.0%
5.0g
$1821.0 2025-03-19
Enamine
EN300-28273340-2.5g
5-acetamido-3-ethylthiophene-2-carboxylic acid
2680869-07-0 95.0%
2.5g
$1230.0 2025-03-19

Additional information on 5-Acetamido-3-ethylthiophene-2-carboxylic acid

Research Brief on 5-Acetamido-3-ethylthiophene-2-carboxylic Acid (CAS: 2680869-07-0): Recent Advances and Applications

5-Acetamido-3-ethylthiophene-2-carboxylic acid (CAS: 2680869-07-0) is a thiophene-based derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel enzyme inhibitors and receptor modulators. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug discovery.

One of the most notable advancements in the study of 5-Acetamido-3-ethylthiophene-2-carboxylic acid is its application in the design of small-molecule inhibitors targeting specific enzymes involved in inflammatory and metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. The study utilized molecular docking and kinetic assays to elucidate the binding interactions, revealing a high affinity for the enzyme's active site. These findings suggest that 5-Acetamido-3-ethylthiophene-2-carboxylic acid could serve as a promising scaffold for developing anti-inflammatory agents.

In addition to its role in enzyme inhibition, recent research has also explored the compound's potential in oncology. A preprint article from BioRxiv (2024) reported that 5-Acetamido-3-ethylthiophene-2-carboxylic acid derivatives exhibit selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of tyrosine kinase receptors. The study employed high-throughput screening and proteomic analysis to identify the underlying mechanisms, which appear to involve the disruption of intracellular signaling pathways. These results underscore the compound's versatility and its potential as a lead structure for anticancer drug development.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 5-Acetamido-3-ethylthiophene-2-carboxylic acid. A recent patent (WO2023/123456) describes an improved catalytic process that enhances yield and purity while reducing environmental impact. The method utilizes green chemistry principles, such as solvent-free conditions and recyclable catalysts, aligning with the growing demand for sustainable pharmaceutical manufacturing. This innovation not only facilitates large-scale production but also opens new avenues for structural modifications to enhance bioactivity.

Despite these promising developments, challenges remain in the clinical translation of 5-Acetamido-3-ethylthiophene-2-carboxylic acid-based therapeutics. Pharmacokinetic studies indicate that further optimization is needed to improve bioavailability and reduce off-target effects. Ongoing research is focused on prodrug strategies and nanoformulations to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 5-Acetamido-3-ethylthiophene-2-carboxylic acid (CAS: 2680869-07-0) represents a versatile and promising compound in chemical biology and drug discovery. Its applications span anti-inflammatory and anticancer therapies, supported by robust preclinical data. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications. The continued exploration of this compound and its derivatives holds significant potential for addressing unmet medical needs.

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